molecular formula C13H9BrN2OS2 B2990271 7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-56-0

7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2990271
CAS RN: 1291486-56-0
M. Wt: 353.25
InChI Key: KEXGZYILQQFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as 7-bromo-2-methylthiopyrimidin-4(3H)-one, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 312.2 g/mol and a chemical formula of C10H8BrNS2. It is a white crystalline solid that is soluble in water and most organic solvents.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. For instance, the synthesis and characterization of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, have shown significant anti-bacterial and anti-fungal activities against a variety of pathogens (Mittal et al., 2011). Similarly, compounds incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated good antimicrobial effects, suggesting their potential use in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Antitumor Activity

The antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives was evaluated, showing potent anticancer activity against various human cancer cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Antiviral Profiling

Thieno-fused 7-deazapurine ribonucleosides derived from 4-substituted thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines were synthesized and tested for their antiviral activity, especially against HCV. These nucleosides exhibited low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, with some showing antiviral activity (Tichy et al., 2017).

Synthesis and Characterization

The synthesis methodologies for thieno[3,2-d]pyrimidin-4(3H)-ones have been optimized to increase efficiency and yield. A notable advancement includes a catalytic four-component reaction that simplifies the synthesis process, reducing the number of steps and the need for chromatography, thereby offering a green approach to producing these compounds (Shi et al., 2018).

properties

IUPAC Name

7-(4-bromophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGZYILQQFXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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